2-chloro-6-cyclopropoxypyrazine
Description
Significance of Halogenated Pyrazine (B50134) Scaffolds as Versatile Synthons
The introduction of halogen atoms onto the pyrazine ring dramatically enhances its utility as a synthetic intermediate, or synthon. Halogenated pyrazines, such as those containing chlorine atoms, are particularly valuable due to the reactivity of the carbon-halogen bond. The chlorine atom acts as an excellent leaving group, facilitating nucleophilic substitution reactions. This allows for the straightforward introduction of a wide array of functional groups, including amines, alcohols, and thiols, which is a cornerstone of modern synthetic strategy.
Furthermore, the chlorine substituent makes the pyrazine ring amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. These powerful bond-forming reactions enable the construction of complex molecular architectures by connecting the pyrazine core to other aromatic or aliphatic fragments. The strategic placement of a halogen on the pyrazine scaffold thus provides a reliable handle for chemists to elaborate and diversify molecular structures, making these compounds highly sought-after synthons in the synthesis of complex target molecules.
Contextualization of 2-chloro-6-cyclopropoxypyrazine within the Chemical Literature
The compound this compound has emerged as a noteworthy building block in synthetic chemistry, primarily documented within patent literature as an intermediate for more complex molecules. Its structure combines the reactive features of a halogenated pyrazine with a cyclopropoxy group, a small, strained ring that can influence the physicochemical properties of a molecule.
While detailed peer-reviewed research articles on this compound are not abundant, its synthesis can be inferred from established chemical principles. A plausible and common synthetic route involves the nucleophilic substitution of one chlorine atom from a 2,6-dichloropyrazine (B21018) precursor with cyclopropanol (B106826), typically in the presence of a base. The synthesis of the 2,6-dichloropyrazine starting material is well-documented. google.com
The primary utility of this compound lies in its role as a bifunctional synthon. The remaining chlorine atom can be displaced by a variety of nucleophiles or engaged in cross-coupling reactions, allowing for the sequential and controlled construction of highly substituted pyrazine derivatives. This step-wise functionalization is a key strategy in the assembly of complex molecules targeted for pharmaceutical and agrochemical applications.
Physicochemical Properties of this compound Below is a table summarizing the key identifiers and predicted properties of the compound.
| Property | Value |
| CAS Number | 1209459-91-5 |
| Molecular Formula | C₇H₇ClN₂O |
| Molecular Weight | 170.60 g/mol |
| Monoisotopic Mass | 170.02469 Da |
| Predicted XlogP | 2.2 |
| SMILES | C1CC1OC2=CN=CC(=N2)Cl |
| InChI | InChI=1S/C7H7ClN2O/c8-6-3-9-4-7(10-6)11-5-1-2-5/h3-5H,1-2H2 |
| Data sourced from PubChem. uni.lu |
Predicted Mass Spectrometry Data The following table outlines the predicted collision cross-section (CCS) values for different adducts of this compound, which is useful for its identification in mass spectrometry analysis.
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 171.03197 | 135.7 |
| [M+Na]⁺ | 193.01391 | 147.1 |
| [M-H]⁻ | 169.01741 | 140.4 |
| [M+NH₄]⁺ | 188.05851 | 149.5 |
| [M+K]⁺ | 208.98785 | 143.0 |
| Data sourced from PubChem. uni.lu |
Structure
3D Structure
Properties
CAS No. |
1209459-91-5 |
|---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.59 g/mol |
IUPAC Name |
2-chloro-6-cyclopropyloxypyrazine |
InChI |
InChI=1S/C7H7ClN2O/c8-6-3-9-4-7(10-6)11-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
VLKBNMVPOBCHFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CN=CC(=N2)Cl |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 6 Cyclopropoxypyrazine and Congeners
Regioselective Functionalization Strategies of Pyrazine (B50134) Ring Systems
The regioselective introduction of substituents onto the pyrazine ring is a cornerstone of synthesizing specifically functionalized derivatives like 2-chloro-6-cyclopropoxypyrazine. The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic attack, a property that is exploited in various functionalization strategies.
Nucleophilic Aromatic Substitution (SNAr) Protocols for Halogenated Pyrazines
Nucleophilic aromatic substitution (SNAr) is a primary method for the functionalization of halogenated pyrazines. The reaction proceeds via the addition of a nucleophile to the electron-deficient aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the departure of the halide leaving group. In the case of dihalogenated pyrazines, such as 2,6-dichloropyrazine (B21018), the positions are activated towards nucleophilic attack.
The synthesis of this compound from 2,6-dichloropyrazine would likely proceed via an SNAr reaction with cyclopropanol (B106826) in the presence of a suitable base. The base is crucial for deprotonating the cyclopropanol to form the more nucleophilic cyclopropoxide anion.
Table 1: Proposed SNAr Conditions for the Synthesis of this compound
| Entry | Starting Material | Reagent | Base | Solvent | Temperature (°C) | Proposed Product |
| 1 | 2,6-Dichloropyrazine | Cyclopropanol | Sodium Hydride (NaH) | Tetrahydrofuran (THF) | 25-60 | This compound |
| 2 | 2,6-Dichloropyrazine | Cyclopropanol | Potassium tert-butoxide (t-BuOK) | Dimethylformamide (DMF) | 25-80 | This compound |
| 3 | 2,6-Dichloropyrazine | Cyclopropanol | Potassium Carbonate (K₂CO₃) | Acetonitrile (B52724) (MeCN) | 80 | This compound |
This table presents hypothetical conditions based on general SNAr protocols for halogenated heterocycles.
The choice of base and solvent can significantly influence the reaction's efficiency and selectivity. Stronger bases like sodium hydride ensure complete formation of the alkoxide, while weaker bases like potassium carbonate may require higher temperatures. The competition between mono- and di-substitution can be controlled by stoichiometry and reaction time.
Mechanistic Investigations of Alkoxylation Reactions on Pyrazine Derivatives
The mechanism of the SNAr reaction for the cyclopropoxylation of a dichloropyrazine involves the initial attack of the cyclopropoxide ion on one of the chlorinated carbon atoms of the pyrazine ring. This step is typically the rate-determining step. The resulting anionic intermediate, a Meisenheimer complex, is stabilized by the electron-withdrawing nitrogen atoms in the pyrazine ring. The subsequent loss of the chloride ion restores the aromaticity of the ring, yielding the final product.
Factors influencing the reaction rate and regioselectivity include the nature of the leaving group (with fluoride (B91410) often being surprisingly effective due to its high electronegativity stabilizing the transition state) and the solvent polarity. nih.gov While specific mechanistic studies on the cyclopropoxylation of pyrazines are not widely available in the public domain, the general principles of SNAr on electron-deficient heterocycles are well-established. proquest.com
Development of Novel Synthetic Pathways
Beyond traditional SNAr reactions, modern synthetic chemistry offers a range of powerful tools for the functionalization of pyrazine rings, including transition-metal-catalyzed cross-coupling reactions and methods for stereoselective synthesis.
Transition-Metal-Catalyzed Cross-Coupling Approaches to Pyrazine Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and its etherification variants, represent a versatile alternative for forming C-O bonds on the pyrazine core. These reactions can be particularly useful for coupling challenging nucleophiles or when SNAr conditions are not effective.
For the synthesis of this compound, a potential cross-coupling approach would involve the reaction of 2,6-dichloropyrazine with cyclopropanol in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base.
Table 2: Proposed Palladium-Catalyzed Cross-Coupling Conditions
| Entry | Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| 1 | Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene (B28343) | 100-120 |
| 2 | Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 100 |
| 3 | PdCl₂(dppf) | - | NaOtBu | THF | 80 |
This table outlines potential conditions based on established Buchwald-Hartwig etherification protocols.
The choice of ligand is critical for the success of these reactions, as it influences the catalyst's stability and reactivity. Bulky, electron-rich phosphine ligands are often employed to facilitate the reductive elimination step that forms the C-O bond. mdpi.com
Stereoselective Synthesis of Cyclopropoxy-Substituted Pyrazines
The synthesis of enantiomerically pure cyclopropoxy-substituted pyrazines presents a significant challenge due to the potential for chirality at the cyclopropane (B1198618) ring. Direct stereoselective synthesis would require either a chiral cyclopropanol starting material or an asymmetric catalytic method.
While specific methods for the stereoselective synthesis of this compound are not documented, general strategies for the synthesis of chiral cyclopropyl (B3062369) compounds could be adapted. nih.govmdpi.comnih.govresearchgate.net These might include:
Asymmetric cyclopropanation of an alkene followed by conversion to the alcohol.
Enzymatic resolution of a racemic cyclopropanol.
Asymmetric catalysis using a chiral ligand in a cross-coupling reaction.
The development of such stereoselective routes would be a valuable contribution to the field, enabling the exploration of the biological activities of individual enantiomers.
Exploration of Green Chemistry Principles in Pyrazine Synthesis
The application of green chemistry principles to the synthesis of pyrazines aims to reduce the environmental impact of chemical processes. tandfonline.comtandfonline.comnih.govresearchgate.net This can be achieved through various strategies, including the use of renewable starting materials, safer solvents, and more energy-efficient reaction conditions.
For the synthesis of this compound, green chemistry approaches could involve:
Use of greener solvents: Replacing traditional volatile organic solvents like DMF and toluene with more environmentally benign alternatives such as water, ethanol, or ionic liquids. mdpi.com
Catalytic methods: Employing catalytic amounts of reagents instead of stoichiometric ones to reduce waste.
Energy efficiency: Utilizing microwave-assisted synthesis to reduce reaction times and energy consumption. nih.gov
Atom economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product.
One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also contribute to a greener process by minimizing purification steps and solvent usage. tandfonline.comtandfonline.comresearchgate.net
Table 3: Comparison of Traditional vs. Green Synthetic Approaches
| Parameter | Traditional Approach | Green Approach |
| Solvent | DMF, Toluene, THF | Water, Ethanol, Ionic Liquids |
| Base | Stoichiometric strong bases (e.g., NaH) | Catalytic or recyclable bases |
| Energy | Conventional heating (prolonged) | Microwave irradiation (rapid) |
| Waste | Significant solvent and reagent waste | Reduced waste generation |
The development of sustainable synthetic routes to this compound and its congeners is an important goal for modern organic chemistry.
Chemical Reactivity and Transformation Studies of 2 Chloro 6 Cyclopropoxypyrazine
Reactivity Profiling of the Chloro Substituent for Directed Functionalization
The chlorine atom on the pyrazine (B50134) ring is a versatile handle for introducing a variety of functional groups through cross-coupling reactions. Palladium-catalyzed reactions are particularly effective for this purpose.
Palladium-Catalyzed Amination and Amidation Reactions
Palladium-catalyzed amination, or Buchwald-Hartwig amination, allows for the formation of carbon-nitrogen bonds. In the context of 2-chloro-6-cyclopropoxypyrazine, this reaction enables the substitution of the chloro group with a range of amino functionalities. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base. nih.govwiley.com The choice of ligand is critical and can influence the reaction's efficiency and scope. nih.govrsc.org For instance, bulky and electron-rich phosphine ligands have been shown to be highly effective in the amination of aryl chlorides. wiley.com These reactions are robust and can often be performed under mild conditions with low catalyst loadings. rsc.org
A similar approach can be used for amidation reactions, forming a carbon-nitrogen bond to an amide. These transformations are pivotal in the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. wiley.com
Table 1: Examples of Palladium-Catalyzed Amination of Aryl Chlorides
| Aryl Chloride | Amine | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ / YPhos ligand | 4-Methyl-N-methyl-N-phenylaniline | High | wiley.com |
| Chloro(hetero)aryl triflates | Aromatic, aliphatic, and heterocyclic amines | Pd / BirdPhos ligand | Corresponding aminated products | Up to 97% | polyu.edu.hk |
| Ethyl 7-cyclopropyl-2-chloro-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylate | Primary aromatic amines | Pd(OAc)₂ / CsF | Ethyl 7-cyclopropyl-2-(arylamino)-3-nitro-4-oxo-4,7-dihydrothieno[2,3-b]pyridine-5-carboxylates | 60-68% | researchgate.net |
This table is for illustrative purposes and may not directly represent reactions with this compound, but demonstrates the general applicability of the methodology.
Suzuki-Miyaura and Sonogashira Coupling Reactions with this compound
The Suzuki-Miyaura coupling reaction is a powerful method for forming carbon-carbon bonds by reacting an organoboron compound with a halide. libretexts.org For this compound, this reaction would involve coupling with a boronic acid or ester in the presence of a palladium catalyst and a base to replace the chlorine atom with an aryl, heteroaryl, or alkyl group. researchgate.netnih.gov The reaction is known for its high functional group tolerance and has been successfully applied to various chloro-heterocycles. researchgate.netrsc.org The choice of catalyst, ligand, and base can be optimized to achieve high yields and selectivity. nih.gov
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction, typically catalyzed by palladium and a copper co-catalyst, can be used to introduce alkynyl moieties onto the pyrazine ring of this compound. organic-chemistry.orglibretexts.org Copper-free variations of the Sonogashira reaction have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org The regioselectivity of the Sonogashira coupling can be controlled in polyhalogenated pyridines, allowing for the synthesis of specific isomers. nih.gov
Table 2: Overview of Suzuki-Miyaura and Sonogashira Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Bond Formed | Key Features |
|---|---|---|---|---|
| Suzuki-Miyaura | Organoboron compounds (boronic acids/esters) | Palladium catalyst, base | C-C (aryl, heteroaryl, alkyl) | High functional group tolerance, applicable to chloro-heterocycles. libretexts.orgresearchgate.netrsc.org |
| Sonogashira | Terminal alkynes | Palladium catalyst, copper(I) co-catalyst (optional), base | C-C (alkynyl) | Mild reaction conditions, copper-free variants exist. organic-chemistry.orgwikipedia.orglibretexts.org |
Stability and Reactivity of the Cyclopropoxy Moiety
The cyclopropoxy group, while generally stable, can undergo specific chemical transformations, particularly ring-opening reactions, under certain conditions.
Ring-Opening Reactions and Rearrangements Involving the Cyclopropane (B1198618) Ring
The high strain energy of the cyclopropane ring makes it susceptible to ring-opening reactions. nih.govresearchgate.net These reactions can be initiated by various means, including electrophilic attack, nucleophilic attack, or radical processes. scispace.comnih.govmarquette.edu For instance, donor-acceptor cyclopropanes can undergo ring-opening upon coordination of a Lewis acid to the electron-withdrawing group, facilitating nucleophilic attack. scispace.com The presence of adjacent activating groups can significantly influence the ease and regioselectivity of the ring-opening. nih.gov In some cases, rearrangements can follow the initial ring-opening event, leading to the formation of more complex structures. nih.gov
Selective Cleavage Strategies for the Cyclopropoxy Group
Selective cleavage of the cyclopropoxy group would likely involve targeting the ether linkage or the cyclopropane ring itself. Cleavage of the ether bond could potentially be achieved under harsh acidic or basic conditions, though this might also affect other parts of the molecule. More selective methods might involve specific reagents that react preferentially with the strained cyclopropyl (B3062369) ether. Strategies for the selective cleavage of C-C bonds in cyclopropylamine (B47189) derivatives have been reviewed, and similar principles could potentially be applied to cyclopropoxy systems. nih.govacs.org
Computational and Theoretical Investigations of 2 Chloro 6 Cyclopropoxypyrazine
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations serve as a powerful lens through which the electronic structure and reactivity of molecules like 2-chloro-6-cyclopropoxypyrazine can be understood. These computational methods, rooted in quantum mechanics, facilitate a detailed examination of molecular orbitals and the prediction of various chemical properties.
Frontier Molecular Orbital (FMO) Analysis of this compound
Frontier Molecular Orbital (FMO) theory is a fundamental concept for elucidating chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgresearchgate.net The energies and spatial distributions of these orbitals offer critical insights into a molecule's capacity as an electron donor or acceptor. youtube.comrsc.org
Table 1: Illustrative Frontier Molecular Orbital Energies of this compound
| Molecular Orbital | Energy (eV) |
|---|---|
| HOMO | -8.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 6.7 |
Theoretical Prediction of Spectroscopic Signatures for Pyrazine (B50134) Systems
Computational chemistry provides the tools to predict a range of spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra. superfri.org These theoretical predictions are invaluable for the interpretation of experimental results and for confirming the structures of newly synthesized compounds. researchgate.net
For this compound, theoretical calculations of ¹H and ¹³C NMR chemical shifts would be instrumental in assigning the signals observed in experimental spectra to their corresponding atoms within the molecule. In a similar vein, calculated IR spectra can aid in identifying characteristic vibrational modes, such as the C-Cl stretch, the C-O-C stretch of the ether linkage, and the various vibrations associated with the pyrazine and cyclopropyl (B3062369) rings. researchgate.net Furthermore, predictions of the UV-Vis spectrum can offer information on the electronic transitions within the molecule, which are fundamental to its photophysical properties. researchgate.netnih.gov
Molecular Dynamics Simulations and Conformational Analysis
Molecular dynamics (MD) simulations offer a dynamic view of molecular behavior over time, allowing for the exploration of the conformational landscape of flexible molecules such as this compound. eurasianjournals.comnih.gov The rotational freedom of the cyclopropoxy group relative to the pyrazine ring gives rise to various possible conformers.
MD simulations can identify the most energetically stable conformations and the energy barriers that separate them. matsci.org This information is vital for understanding how the molecule might interact with biological targets, as molecular conformation can significantly impact binding affinity. nih.gov These simulations also provide insights into how the solvent environment influences the molecule's structure and dynamic behavior. matsci.org
In Silico Rational Design for Novel Pyrazine Derivatives
The structural and electronic insights gained from computational studies of this compound can be leveraged for the in silico rational design of new pyrazine derivatives with tailored properties. nih.govmdpi.com By systematically altering the substituents on the pyrazine ring, it is possible to fine-tune the molecule's electronic characteristics, reactivity, and potential biological activity. nih.gov
For instance, replacing the chlorine atom with other functional groups could modulate the molecule's electrophilicity and metabolic stability. chemrxiv.org Likewise, modifications to the cyclopropoxy group could alter its steric and electronic profile, potentially leading to enhanced interactions with a target protein. acs.org The computational screening of a virtual library of such derivatives can help prioritize the most promising candidates for synthesis and subsequent experimental validation, thereby streamlining the drug discovery and development process. mdpi.com
Role As a Synthetic Intermediate and Building Block in Complex Molecular Architectures
Precursor in the Construction of Advanced Heterocyclic Scaffolds
The primary role of 2-chloro-6-cyclopropoxypyrazine in synthetic chemistry is as a precursor for more elaborate heterocyclic systems. The chlorine atom at the 2-position of the pyrazine (B50134) ring is susceptible to displacement by a variety of nucleophiles, a reaction that is fundamental to building molecular complexity.
A notable example of its application is in the synthesis of compounds designed to modulate the activity of the APJ receptor, a G protein-coupled receptor with implications in cardiovascular and metabolic diseases. google.com In a patented synthetic route, this compound serves as a key starting material. google.com It is subjected to a nucleophilic aromatic substitution (SNAr) or a metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with various amines. google.com This reaction effectively replaces the chlorine atom with a nitrogen-containing substituent, forming a new carbon-nitrogen bond and leading to the creation of more complex, disubstituted pyrazine derivatives. google.com
The general transformation can be represented as follows:
Figure 1: General reaction scheme illustrating the use of this compound as a precursor for substituted pyrazines.
This initial substitution opens the door to further chemical modifications on the newly introduced substituent, allowing for the construction of intricate heterocyclic systems fused or linked to the pyrazine core. The cyclopropoxy group, being relatively stable under many reaction conditions, remains intact and influences the physicochemical properties of the final molecule.
Application in the Generation of Diversified Chemical Libraries
The ability of this compound to readily undergo coupling reactions makes it an ideal substrate for the generation of diversified chemical libraries. In drug discovery, the synthesis of large numbers of structurally related compounds is crucial for identifying new hits and for optimizing the properties of lead compounds.
By employing various coupling partners in reactions with this compound, a multitude of derivatives can be rapidly synthesized. For instance, using a parallel synthesis approach, a single batch of this compound can be reacted with a library of different amines, boronic acids (in Suzuki-Miyaura coupling), or other organometallic reagents. This strategy allows for the systematic exploration of the chemical space around the pyrazine scaffold.
The resulting library of compounds, each with a unique substituent at the 2-position, can then be screened for biological activity. This approach significantly accelerates the early stages of drug discovery by efficiently identifying structure-activity relationships (SAR). The cyclopropoxy group in these library members can contribute to favorable properties such as metabolic stability and conformational rigidity.
Strategic Incorporation into Lead Compound Synthesis
The utility of this compound extends beyond initial screening and library generation to the strategic synthesis of specific, highly potent lead compounds. Once a promising scaffold has been identified, this intermediate can be used in a more targeted fashion to synthesize optimized analogues.
In the context of the APJ receptor modulators, this compound is not just a generic starting material but a carefully chosen building block. google.com The synthesis of a specific lead candidate, 6-cyclopropoxy-N-(4-methoxybenzyl)pyrazin-2-amine, was achieved by reacting this compound with (4-methoxyphenyl)methanamine. google.com This reaction, conducted under microwave irradiation, highlights the practical application of this intermediate in achieving a specific molecular target. google.com
Advanced Spectroscopic and Analytical Methodologies in Pyrazine Derivative Characterization
High-Resolution Mass Spectrometry (HRMS) for Precise Structural Elucidation
High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy. By providing a precise mass measurement, HRMS can confirm the molecular formula of a compound, which is a critical first step in its structural elucidation. For 2-chloro-6-cyclopropoxypyrazine, with a molecular formula of C7H7ClN2O, HRMS would be expected to provide an exact mass that corresponds to this composition. uni.lu
The technique can also offer insights into the fragmentation patterns of the molecule, which can help in piecing together its structural fragments. While detailed experimental HRMS data for this compound is not extensively published in the public domain, theoretical predictions based on its structure can be made.
Table 1: Predicted HRMS Data for this compound Adducts
| Adduct | m/z |
| [M+H]+ | 171.03197 |
| [M+Na]+ | 193.01391 |
| [M-H]- | 169.01741 |
| [M+NH4]+ | 188.05851 |
| [M+K]+ | 208.98785 |
| [M+H-H2O]+ | 153.02195 |
| [M+HCOO]- | 215.02289 |
| [M+CH3COO]- | 229.03854 |
| Data sourced from computational predictions. uni.lu |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Regiochemical and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) would be essential to confirm the connectivity of atoms in this compound.
For instance, ¹H NMR would reveal the chemical shifts and coupling constants of the protons on the pyrazine (B50134) ring and the cyclopropyl (B3062369) group. The protons on the pyrazine ring would likely appear as distinct signals, and their coupling patterns would confirm their relative positions. The cyclopropyl protons would exhibit a characteristic complex splitting pattern.
¹³C NMR would provide information on the number and electronic environment of the carbon atoms. The carbons attached to the chlorine and the cyclopropoxy group would have distinct chemical shifts. Advanced techniques like HMBC (Heteronuclear Multiple Bond Correlation) would be crucial in establishing the connection between the cyclopropoxy group and the pyrazine ring at the C-6 position and confirming the position of the chlorine atom at C-2.
X-ray Crystallography for Definitive Solid-State Structure Determination
For this compound, a successful X-ray crystallographic analysis would unambiguously confirm the planar structure of the pyrazine ring and the geometry of the cyclopropoxy substituent. It would also reveal the intermolecular interactions, such as stacking or hydrogen bonding, that govern the packing of the molecules in the crystal lattice. At present, publicly available single-crystal X-ray diffraction data for this compound is not available.
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatographic techniques are fundamental for both the purification of this compound from reaction mixtures and for the assessment of its purity. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most commonly employed methods.
In HPLC, a suitable stationary phase (e.g., C18) and mobile phase (e.g., a mixture of acetonitrile (B52724) and water) would be developed to achieve a sharp, symmetrical peak for the compound, separating it from any impurities or starting materials. The retention time of the peak would be a characteristic feature of the compound under specific chromatographic conditions.
Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another powerful tool. The volatility of this compound would allow it to be analyzed by GC, and the resulting mass spectrum of the eluting peak would provide further confirmation of its identity. The purity of a sample can be determined by the relative area of the main peak in the chromatogram.
Exploration of Biological and Pharmacological Research Applications Pre Clinical and in Vitro Focus
Design and Synthesis of Pyrazine-Based Lead Compounds for Biological Research
The pyrazine (B50134) core, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4, serves as a valuable scaffold in medicinal chemistry. Its derivatives are known to exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The specific compound, 2-chloro-6-cyclopropoxypyrazine, offers a unique combination of chemical features that make it an attractive starting point for the synthesis of novel lead compounds.
The synthesis of pyrazine-based compounds often involves the condensation of 1,2-dicarbonyl compounds with 1,2-diamines, followed by oxidation. The introduction of various substituents onto the pyrazine ring allows for the fine-tuning of the molecule's physicochemical properties and biological activity. In the case of this compound, the presence of a chlorine atom at the 2-position provides a reactive handle for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. The cyclopropoxy group at the 6-position, on the other hand, can influence the compound's lipophilicity, metabolic stability, and conformational rigidity, all of which are crucial parameters in drug design.
The design of lead compounds based on the this compound scaffold is often guided by the structure of known active molecules or by computational modeling of target-ligand interactions. Researchers can strategically replace or modify existing moieties with the this compound core to explore new chemical space and potentially discover compounds with improved potency, selectivity, or pharmacokinetic profiles.
Structure-Activity Relationship (SAR) Studies of this compound Derivatives
Once a series of derivatives based on the this compound scaffold is synthesized, the next critical step is to understand how structural modifications impact their biological activity. Structure-Activity Relationship (SAR) studies are fundamental to this process, providing insights that guide the optimization of lead compounds.
For derivatives of this compound, SAR studies would typically involve systematically varying the substituents at different positions of the pyrazine ring and assessing the resulting changes in biological effect. For instance, the chlorine atom at the 2-position could be replaced with various amines, alcohols, or thiols to probe the importance of this position for target binding. Similarly, the cyclopropoxy group could be replaced with other alkoxy groups of varying sizes and electronic properties to understand the steric and electronic requirements of the binding pocket.
The general findings from SAR studies on related pyrazine-containing compounds often highlight the importance of the substitution pattern on the pyrazine ring for biological activity. For example, in a series of N-(pyrazin-2-yl)benzenesulfonamides, the nature and position of substituents on the benzene (B151609) ring were found to be critical for their antitubercular activity. Such studies underscore the necessity of a systematic approach to unravel the complex interplay between chemical structure and biological function.
Computational Modeling of Ligand-Target Interactions
In modern drug discovery, computational modeling plays a pivotal role in elucidating the molecular basis of ligand-target interactions and in predicting the activity of novel compounds. Techniques such as molecular docking and molecular dynamics simulations can be employed to model the binding of this compound derivatives to their putative biological targets.
These computational approaches can help visualize the binding mode of the compounds within the active site of a protein, identifying key interactions such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions. This information is invaluable for understanding the SAR data at a molecular level and for designing new derivatives with enhanced binding affinity and selectivity. For instance, if a particular derivative shows high activity, computational modeling can reveal the specific interactions responsible for this, which can then be exploited in the design of even more potent analogs.
Development of In Vitro Assays for Target Engagement and Pathway Modulation
To validate the predictions from computational models and to quantify the biological activity of the synthesized compounds, robust in vitro assays are essential. These assays are designed to measure the direct interaction of the compounds with their intended molecular target (target engagement) and their subsequent effect on cellular signaling pathways (pathway modulation).
For a novel series of compounds derived from this compound, a variety of in vitro assays could be developed. For example, if the compounds are designed as enzyme inhibitors, enzymatic assays would be used to determine their inhibitory potency (e.g., IC50 values). If the target is a receptor, radioligand binding assays or functional assays measuring downstream signaling events could be employed.
Cell-based assays are also crucial for assessing the effect of the compounds in a more biologically relevant context. These assays can measure a wide range of cellular responses, such as changes in gene expression, protein phosphorylation, cell proliferation, or apoptosis. The data generated from these in vitro assays are critical for establishing a clear SAR and for selecting the most promising compounds for further preclinical development.
Pyrazine Scaffolds as Chemical Probes for Biological Systems
Beyond their potential as therapeutic agents, pyrazine scaffolds, including derivatives of this compound, can serve as valuable chemical probes for exploring biological systems. A chemical probe is a small molecule that is used to study the function of a specific protein or pathway in a cellular or organismal context.
To be an effective chemical probe, a compound should ideally be potent, selective, and have a well-characterized mechanism of action. The versatility of the pyrazine scaffold allows for the synthesis of a diverse range of molecules, some of which may possess the necessary properties to be developed into chemical probes. By systematically modifying the this compound core, researchers can generate a library of compounds to screen for specific biological activities.
Future Perspectives and Emerging Research Avenues for 2 Chloro 6 Cyclopropoxypyrazine
Development of Novel Catalytic Transformations for Pyrazine (B50134) Derivatives
The synthesis of pyrazine derivatives has historically relied on a variety of methods, including condensation reactions and metal-catalyzed processes. researchgate.netunimas.my The development of novel catalytic transformations offers the potential for more efficient, selective, and versatile routes to compounds like 2-chloro-6-cyclopropoxypyrazine.
Recent research has highlighted the efficacy of various transition metals in catalyzing the formation of pyrazine rings and the functionalization of existing pyrazine cores. For instance, manganese pincer complexes have been successfully employed in the dehydrogenative self-coupling of 2-aminoalcohols to yield symmetrically substituted pyrazines. acs.orgnih.gov This acceptorless dehydrogenative coupling is atom-economical and environmentally benign, producing only hydrogen gas and water as byproducts. acs.orgnih.gov
Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Negishi couplings, are well-established for C-C bond formation in pyrazine chemistry. researchgate.netrsc.org Furthermore, recent advancements have focused on the direct C-H activation of pyrazines, a strategy that avoids the need for pre-functionalized starting materials, thus streamlining synthetic sequences. nih.govmdpi.com Nickel-catalyzed C-H activation has also emerged as a powerful, cost-effective alternative to more expensive noble metals. rsc.org These C-H functionalization techniques could prove invaluable for the late-stage modification of the this compound scaffold, allowing for the introduction of diverse functional groups with high regioselectivity. nih.govmdpi.com
The exploration of novel catalyst systems, including those based on earth-abundant metals and those capable of facilitating previously challenging transformations, will be crucial in expanding the synthetic toolbox for pyrazine derivatives. researchgate.net The application of such catalysts to the synthesis of this compound could lead to more efficient and economical production methods.
Table 1: Recent Catalytic Approaches for Pyrazine Synthesis and Functionalization
| Catalytic Approach | Catalyst System (Example) | Transformation | Potential Application for this compound |
| Dehydrogenative Coupling | Manganese Pincer Complexes | Synthesis of pyrazine ring from aminoalcohols | A more atom-economical and sustainable route to the pyrazine core. |
| Cross-Coupling | Palladium-based catalysts | C-C and C-N bond formation | Functionalization of the pyrazine ring. |
| C-H Activation | Palladium, Nickel, Ruthenium catalysts | Direct functionalization of C-H bonds | Introduction of substituents without pre-functionalization. nih.govrsc.orgmdpi.com |
| Biocatalysis | Lipases, Dehydrogenases | Amide bond formation, asymmetric synthesis | Greener and more selective synthesis pathways. researchgate.netsciety.orgnih.gov |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing, offering enhanced safety, improved process control, and greater scalability. mdpi.comresearchgate.net The integration of pyrazine synthesis, including that of this compound, into flow chemistry and automated platforms holds immense potential for streamlining production and enabling rapid optimization.
Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and selectivities compared to batch processes. nih.gov The small reactor volumes inherent in flow systems also mitigate the risks associated with highly exothermic or hazardous reactions. rsc.org For the synthesis of pyrazine derivatives, flow chemistry can facilitate challenging transformations by enabling the use of high-energy intermediates or reactive species in a controlled manner. mdpi.com
Automated synthesis platforms, often coupled with flow reactors, can accelerate the discovery and optimization of new reaction conditions. researchgate.net These systems can perform numerous experiments in a high-throughput manner, systematically varying catalysts, reagents, and reaction parameters to identify optimal synthetic routes. This approach could be particularly beneficial for developing a robust and efficient synthesis of this compound, allowing for the rapid screening of various catalytic systems and reaction conditions. The development of heterogeneous catalysts is also crucial for efficient flow synthesis, as they can be packed into reactor columns for continuous operation without the need for downstream separation. elsevierpure.com
Advancements in Sustainable and Green Chemistry for Pyrazine Production
The principles of green chemistry, which aim to minimize the environmental impact of chemical processes, are increasingly influencing the synthesis of heterocyclic compounds. tandfonline.comtandfonline.comresearchgate.net The future production of this compound will undoubtedly be shaped by the adoption of more sustainable and environmentally benign methodologies.
One of the most promising avenues in green pyrazine synthesis is the use of biocatalysis. nih.gov Enzymes, operating under mild conditions in aqueous media, can offer unparalleled selectivity and reduce the need for hazardous reagents and solvents. researchgate.netsciety.orgnih.gov For example, biocatalytic approaches have been developed for the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and amines, offering a greener alternative to traditional chemical methods. nih.gov The use of whole-cell biocatalysts for the production of pyrazines from renewable feedstocks like amino acids and sugars is another area of active research. nih.govresearchgate.netelsevierpure.com
Beyond biocatalysis, other green chemistry strategies applicable to pyrazine synthesis include the use of alternative reaction media, such as water or ionic liquids, and the development of one-pot, multi-component reactions that reduce the number of synthetic steps and minimize waste generation. ingentaconnect.com The design of catalytic systems based on abundant and non-toxic metals also aligns with the goals of green chemistry. acs.orgnih.gov As the demand for sustainable chemical manufacturing grows, the implementation of these green approaches will be essential for the long-term viability of producing this compound and other valuable pyrazine derivatives. The natural occurrence of pyrazines in many plants and their role as signaling molecules also provides inspiration for developing biomimetic and sustainable production methods. adv-bio.comnih.gov
Table 2: Green Chemistry Strategies for Pyrazine Synthesis
| Green Chemistry Strategy | Example Application | Benefit |
| Biocatalysis | Enzymatic synthesis of pyrazinamide derivatives. nih.gov | Mild reaction conditions, high selectivity, reduced waste. |
| Alternative Solvents | Use of water as a reaction medium. ingentaconnect.com | Reduced use of volatile organic compounds (VOCs). |
| One-Pot Reactions | Multi-component synthesis of pyrazine derivatives. | Increased efficiency, reduced purification steps. |
| Renewable Feedstocks | Biosynthesis from amino acids and sugars. nih.govresearchgate.netelsevierpure.com | Reduced reliance on fossil fuels. |
| Earth-Abundant Catalysts | Manganese-catalyzed dehydrogenative coupling. acs.orgnih.gov | Lower cost and toxicity compared to noble metals. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-chloro-6-cyclopropoxypyrazine, and how can reaction conditions be optimized for high yield?
- Methodology : Use coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with bases such as triethylamine for nucleophilic substitution reactions. Monitor reaction progress via TLC or HPLC, and purify via recrystallization or column chromatography. Optimize solvent polarity (e.g., DCM or THF) and temperature (20–60°C) to minimize byproducts .
- Key Parameters : Reaction time (12–24 hr), stoichiometric ratios (1:1.2 for cyclopropoxide precursor), and inert atmosphere (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR : ¹H/¹³C NMR to confirm cyclopropoxy substitution patterns and chlorine positioning (δ 3.5–4.5 ppm for cyclopropoxy protons) .
- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H]⁺ at m/z ~199.03) .
- FT-IR : Peaks at 750–800 cm⁻¹ (C-Cl stretch) and 1100–1150 cm⁻¹ (C-O-C ether linkage) .
Q. How does the stability of this compound vary under different storage conditions?
- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Store in amber vials under inert gas (argon) at –20°C to prevent hydrolysis of the cyclopropoxy group. Avoid exposure to moisture or strong acids/bases .
Advanced Research Questions
Q. What mechanistic insights explain competing pathways during nucleophilic substitution reactions of this compound?
- Methodology : Use DFT calculations (e.g., Gaussian 16) to model transition states and compare activation energies for SNAr vs. radical pathways. Validate experimentally via trapping intermediates with TEMPO or isolating byproducts (e.g., azido derivatives) .
- Data Contradictions : Conflicting reports on regioselectivity may arise from solvent effects (polar aprotic vs. protic) or steric hindrance from the cyclopropoxy group .
Q. How can computational modeling predict the bioactivity of this compound against kinase targets?
- Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of kinase domains (e.g., PI3Kγ or PDK1). Prioritize targets based on binding affinity (ΔG < –8 kcal/mol) and validate via in vitro kinase inhibition assays (IC₅₀ < 1 µM) .
- Limitations : Overprediction of activity may occur due to rigid docking; include MD simulations (NAMD) to account for protein flexibility .
Q. What strategies resolve contradictions in reported solubility data for this compound across solvents?
- Methodology : Use shake-flask experiments with UV-Vis quantification (λmax ~270 nm). Test binary solvent systems (e.g., DMSO:water gradients) to identify co-solvency zones. Compare with Hansen solubility parameters (δD, δP, δH) .
- Critical Factors : Purity (>98% by HPLC) and particle size (micronized vs. crystalline) significantly affect solubility measurements .
Q. How does the cyclopropoxy group influence the electronic properties of the pyrazine ring in this compound?
- Methodology : Perform Hammett analysis using substituent constants (σₚ for cyclopropoxy = –0.23). Validate via cyclic voltammetry (E₁/₂ for pyrazine reduction) and compare with DFT-calculated NBO charges .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
